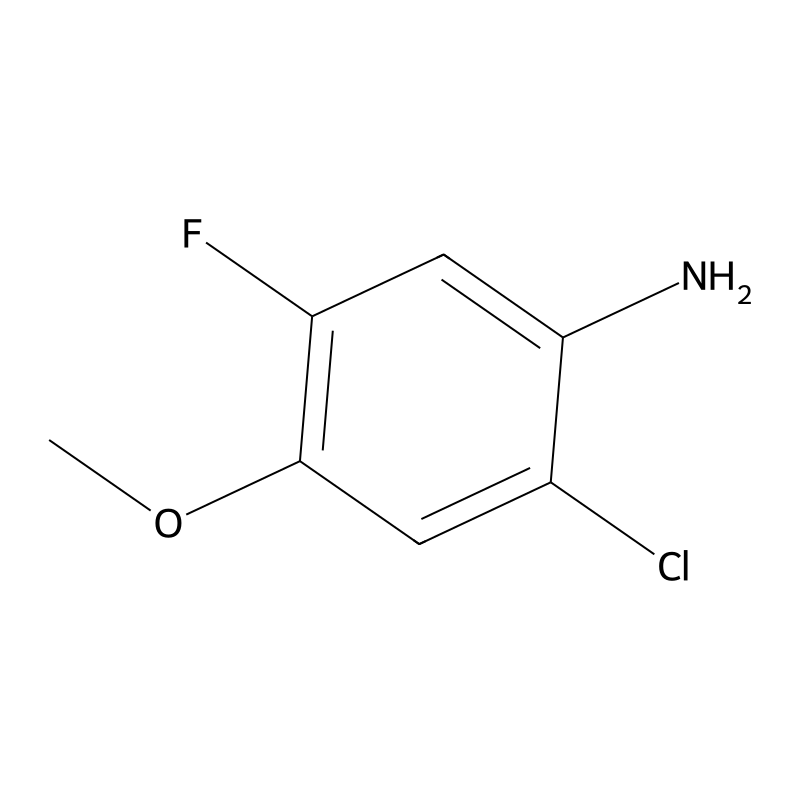

2-Chloro-5-fluoro-4-methoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of 4-Amino-5-Chloro-2-Methoxyphenyl Thiocyanate

Field: Organic Chemistry

Application Summary: This compound can be used in the preparation of "4-amino-5-chloro-2-methoxyphenyl thiocyanate".

Results or Outcomes: The product of this reaction is “4-amino-5-chloro-2-methoxyphenyl thiocyanate”, which may have further applications in organic synthesis.

Synthesis of Other Organic Compounds

Application Summary: “2-Chloro-5-fluoro-4-methoxyaniline” can potentially be used as a starting material in the synthesis of a variety of other organic compounds.

Method of Application: The specific methods of application would depend on the particular synthesis being performed. In general, this compound could be reacted with various reagents under appropriate conditions to form new compounds.

Results or Outcomes: The outcomes would vary depending on the specific synthesis being performed.

2-Chloro-5-fluoro-4-methoxyaniline is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a chlorine atom at the second position, a fluorine atom at the fifth position, and a methoxy group at the fourth position. Its molecular formula is and it has a molecular weight of approximately 175.59 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science.

- Oxidation: This compound can be oxidized to form quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert nitro groups to amines, often using hydrogen gas in the presence of palladium on carbon as a catalyst.

- Substitution: The halogen and methoxy groups on the benzene ring can be substituted with other functional groups under specific conditions, utilizing reagents such as sodium hydroxide or various halogenating agents.

Research indicates that 2-Chloro-5-fluoro-4-methoxyaniline exhibits significant biological activity. The presence of halogen and methoxy substituents enhances its interaction with biological targets, potentially modulating enzyme activity or receptor functions. This compound may demonstrate antimicrobial properties or influence cellular pathways, warranting further investigation into its pharmacological potential .

The synthesis of 2-Chloro-5-fluoro-4-methoxyaniline typically involves several steps:

- Nitration: The initial step often involves the nitration of an appropriate precursor compound to introduce a nitro group.

- Reduction: The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon.

- Substitution: Further reactions may involve substitution to introduce the chlorine and fluorine atoms at the desired positions on the aromatic ring.

These synthetic routes are optimized for high yields and purity, often employing continuous flow reactors for industrial applications.

2-Chloro-5-fluoro-4-methoxyaniline finds applications across various domains:

- Medicinal Chemistry: It is explored for its potential use in pharmaceutical compounds due to its biological activity.

- Material Science: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

- Research: Serves as a building block for more complex organic molecules in scientific studies .

Studies on the interactions of 2-Chloro-5-fluoro-4-methoxyaniline with biological systems reveal its potential effects on enzyme inhibition and receptor modulation. The unique combination of halogen and methoxy groups contributes to its binding affinity towards specific molecular targets, making it a candidate for further research in medicinal chemistry .

Several compounds share structural similarities with 2-Chloro-5-fluoro-4-methoxyaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-5-methoxyaniline | Lacks fluorine; simpler structure | |

| 4-Chloro-2-fluoroaniline | Different positioning of chloro and fluoro groups | |

| 3-Chloro-5-fluoroaniline | Fluorine at different position; potential for varied reactivity | |

| 4-Chloro-5-fluoro-2-methoxyaniline | Combination of both chloro and methoxy groups |

Uniqueness

The uniqueness of 2-Chloro-5-fluoro-4-methoxyaniline lies in its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This unique arrangement makes it valuable for specific applications in research and industry .